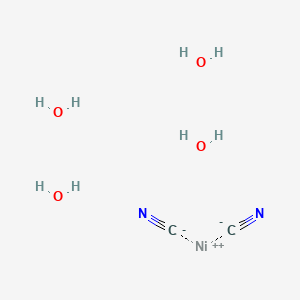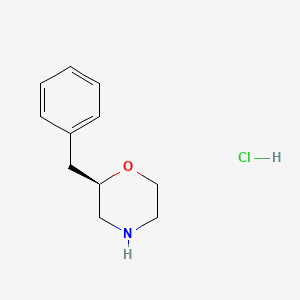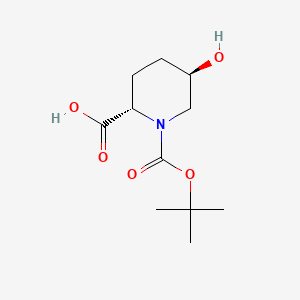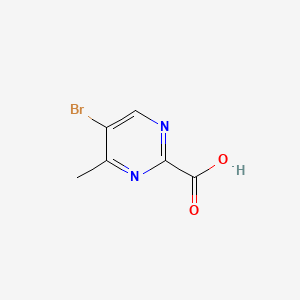
Nickel(II) cyanide tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) cyanide tetrahydrate is an inorganic compound with the chemical formula Ni(CN)₂·4H₂O. It appears as a light green powder and is known for its applications in various industrial processes, particularly in metallurgy and nickel-plating . The compound is insoluble in water but soluble in ammonium carbonate, ammonia, and alkali cyanides .
Mechanism of Action
Target of Action
Nickel(II) cyanide tetrahydrate is a complex inorganic compound It has been used in biochemical research .
Mode of Action
It is known that the compound can form complexes with other molecules . For example, it can interact with human serum albumin, a major protein in blood plasma, which could potentially affect its function .
Biochemical Pathways
This compound may affect several biochemical pathways. One study suggests that nickel-induced toxicity responses in human epithelial cells involve disruption of protein responses and protein response-based biochemical pathways . .
Pharmacokinetics
It is known that the compound is insoluble in most solvents , which suggests that its bioavailability may be limited.
Result of Action
It is known that exposure to nickel compounds can cause various health effects, including allergic reactions and potential carcinogenic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility can be affected by the pH and the presence of other ions in the solution . Additionally, its stability and efficacy can be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) cyanide tetrahydrate can be synthesized by adding two equivalents of sodium or potassium cyanide to a solution of nickel(II) ions in an aqueous solution. This reaction leads to the precipitation of this compound . The reaction can be represented as:
Ni2++2CN−+4H2O→Ni(CN)2⋅4H2O
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The tetrahydrate form can be converted to anhydrous nickel(II) cyanide by heating it to 140°C .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) cyanide tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Nickel(II) cyanide can react with potassium cyanide to form potassium tetracyanonickelate:Substitution: Ni(CN)2+2KCN→K2[Ni(CN)4]
Upon heating, nickel(II) cyanide decomposes into nickel and cyanogen:Decomposition: Ni(CN)2→Ni+(CN)2
Properties
CAS No. |
13477-95-7 |
|---|---|
Molecular Formula |
C2H8N2NiO4 |
Molecular Weight |
182.79 g/mol |
IUPAC Name |
nickel(2+);dicyanide;tetrahydrate |
InChI |
InChI=1S/2CN.Ni.4H2O/c2*1-2;;;;;/h;;;4*1H2/q2*-1;+2;;;; |
InChI Key |
VHHVAACTKRUWEK-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.O.O.O.O.[Ni+2] |
Canonical SMILES |
[C-]#N.[C-]#N.O.O.O.O.[Ni+2] |
Synonyms |
Nickel(II) cyanide tetrahydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)




![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)




![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)


